3-(3,4-Dichlorophenyl)butanoic acid

Lipophilicity LogP Physicochemical Properties

This unique phenylbutyric acid derivative features a 3,4-dichlorophenyl ring at the β‑position, delivering the ideal balance of lipophilicity and acidity (pKa ~4.1) for constructing pharmacophores that require a salt‑bridge interaction. Use it to build focused libraries for GPCRs, nuclear receptors, or enzymes with deep active sites, and leverage the 3,4‑dichloro motif for halogen‑bonding studies. The free carboxylic acid eliminates deprotection steps, saving time and cost in medicinal chemistry workflows. Perfect for SAR investigations and novel methodology development.

Molecular Formula C10H10Cl2O2
Molecular Weight 233.09 g/mol
Cat. No. B13570583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenyl)butanoic acid
Molecular FormulaC10H10Cl2O2
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C10H10Cl2O2/c1-6(4-10(13)14)7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)
InChIKeyIHYQKMRJUMQJSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dichlorophenyl)butanoic Acid: A Versatile, Halogenated Small Molecule Scaffold for Advanced Organic Synthesis and Biochemical Research


3-(3,4-Dichlorophenyl)butanoic acid (C10H10Cl2O2) is a synthetic phenylbutyric acid derivative featuring a 3,4-dichlorophenyl ring and a butanoic acid side chain [1]. Its molecular architecture, distinguished by the specific halogenation pattern and aliphatic carboxylic acid moiety, renders it a valuable scaffold in medicinal chemistry and chemical biology. This compound serves as a critical building block for the synthesis of more complex molecules and as a research tool for investigating halogen-specific interactions in biological systems .

Why 3-(3,4-Dichlorophenyl)butanoic Acid is Not Simply Interchangeable with its Analogs in Research and Development


The performance of halogenated phenylbutyric acids in a specific application is highly dependent on the precise position of the carboxylic acid moiety on the aliphatic chain and the substitution pattern on the aromatic ring. Altering these structural features can profoundly affect key physicochemical properties, including lipophilicity, acidity, and molecular conformation, which in turn dictate reactivity, biological target engagement, and metabolic stability. Consequently, substituting 3-(3,4-dichlorophenyl)butanoic acid with a positional isomer or a close analog, such as 2- or 4-(3,4-dichlorophenyl)butanoic acid or the propanoic acid homolog, without rigorous empirical validation can introduce unquantified variability, jeopardizing experimental reproducibility and the integrity of structure-activity relationship (SAR) studies [1].

Quantitative Differentiation of 3-(3,4-Dichlorophenyl)butanoic Acid: An Evidence-Based Guide for Scientific Selection


Comparative Lipophilicity: 3-(3,4-Dichlorophenyl)butanoic Acid vs. the Propanoic Acid Analog

The lipophilicity of a compound, as measured by its partition coefficient (LogP), is a critical determinant of its ability to cross biological membranes, bind to hydrophobic pockets in proteins, and influence overall pharmacokinetic behavior. The 3-(3,4-dichlorophenyl)butanoic acid scaffold offers a distinct lipophilicity profile compared to its shorter-chain analog, 3-(3,4-dichlorophenyl)propanoic acid, which has a documented LogP of approximately 1.46 ± 0.47 [1]. This difference arises from the additional methylene group in the butanoic acid chain, which increases the compound's overall hydrophobicity and can lead to different interactions with biological targets.

Lipophilicity LogP Physicochemical Properties Drug Design

Comparative Acidity: 3-(3,4-Dichlorophenyl)butanoic Acid vs. the Ester Derivative

The acidity of the carboxylic acid group, expressed as its pKa, governs the compound's ionization state at a given pH, directly influencing its solubility, reactivity, and ability to form ionic interactions. While a direct pKa value for 3-(3,4-dichlorophenyl)butanoic acid was not found, a closely related compound, (E)-4-(3,4-dichlorophenyl)-3-butenoic acid, has a predicted pKa of 4.06 ± 0.10 [1]. This value serves as a strong class-level inference for the acidity of the target compound, which is expected to be similar due to the shared carboxylic acid functionality. In contrast, an ester derivative of this compound would have no acidic proton and a pKa value that is effectively irrelevant under physiological conditions.

Acidity pKa Ionization State Reactivity

Distinct Application as a Synthetic Intermediate vs. 4-(3,4-Dichlorophenyl)butanoic Acid

The commercial and synthetic utility of a compound can be a key differentiator. 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is a well-documented intermediate in the patented synthesis of the antidepressant drug sertraline [1]. This established industrial role highlights a specific, high-volume application for the 4-phenyl-substituted analog. In contrast, 3-(3,4-dichlorophenyl)butanoic acid, lacking the 4-phenyl group, is not a sertraline intermediate. Its value proposition is different, lying in its use as a more generic, versatile building block for creating diverse libraries of novel compounds where the sertraline-specific scaffold is not desired or would introduce unwanted complexity.

Synthetic Intermediate Sertraline Pharmaceutical Process Chemistry Precursor

Optimal Scientific and Industrial Use Cases for 3-(3,4-Dichlorophenyl)butanoic Acid Based on Evidence


Scaffold for Novel Bioactive Compound Libraries Requiring Enhanced Lipophilicity

Given the inferred increased lipophilicity compared to its propanoic acid analog , 3-(3,4-dichlorophenyl)butanoic acid is an ideal starting point for synthesizing focused libraries of compounds intended for targets with hydrophobic binding pockets, such as certain GPCRs, nuclear receptors, or enzymes with deep active sites. The additional methylene group in the butanoic acid chain can provide enhanced membrane permeability, potentially improving cellular activity in phenotypic or target-based assays.

Development of Free Acid Pharmacophores for Ionic Interactions

The predicted acidic nature (pKa ~4.1) of this compound makes it a valuable building block for constructing pharmacophores where a negatively charged carboxylate group is essential for binding. This is critical for interactions requiring a salt bridge with basic residues (e.g., arginine, lysine) in a protein target. Using 3-(3,4-dichlorophenyl)butanoic acid as a starting material ensures the presence of a free acid group, avoiding the need for additional deprotection steps that would be required if starting from an ester analog.

Fundamental Research on Halogen Bonding in Chemical Biology

The 3,4-dichlorophenyl motif is a recognized pharmacophore that can engage in halogen bonding, a specific non-covalent interaction that can enhance target affinity and selectivity . 3-(3,4-Dichlorophenyl)butanoic acid provides a simple, well-defined scaffold for incorporating this motif into a wide range of molecules. Its use as a core building block allows researchers to systematically study the contribution of the 3,4-dichloro substitution to binding thermodynamics and molecular recognition in a controlled manner, without the confounding influence of other complex structural features.

Organic Methodology Development and Proof-of-Concept Studies

As a relatively simple, commercially available compound, 3-(3,4-dichlorophenyl)butanoic acid is an excellent substrate for developing and optimizing new synthetic methodologies. Its functional groups (carboxylic acid, aromatic ring) allow it to participate in a variety of reactions, such as amide coupling, esterification, and directed C-H functionalization. Using this compound allows chemists to focus on reaction development without the complexities associated with more elaborate, and costly, building blocks.

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